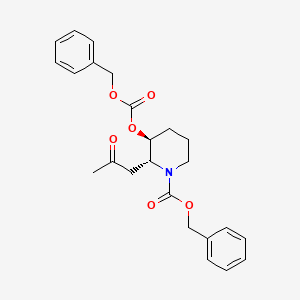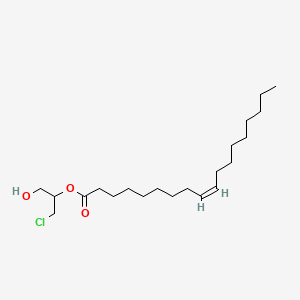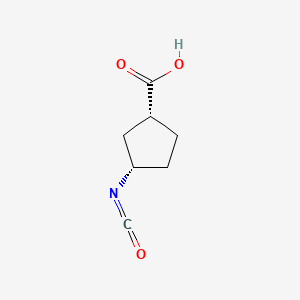
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is a biochemical compound used for proteomics research . It has a molecular weight of 466.57 and a molecular formula of C25H22D3N3O4S . It is an intermediate in the preparation of Omeprazole metabolites .
Molecular Structure Analysis
The molecular structure of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 consists of 25 carbon atoms, 22 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The presence of three deuterium atoms (D3) indicates that it is an isotopically labeled compound .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research involving o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 are not specified in the available resources. Given its role as an intermediate in the preparation of Omeprazole metabolites , it may continue to be of interest in proteomics research and the study of Omeprazole metabolism.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Omeprazole Sulfide-d3", "o-Toluic acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the oxidation of Omeprazole Sulfide-d3 to Omeprazole Sulfone-d3 using hydrogen peroxide in the presence of methanol and sodium hydroxide.", "The Omeprazole Sulfone-d3 is then reacted with o-Toluic acid in the presence of sodium bicarbonate and water to form the intermediate o-Toluoyl Omeprazole Sulfone-d3.", "The intermediate is then reduced with sodium borohydride in methanol to form o-Toluoyl Omeprazole Sulfide-d3.", "Finally, the o-Toluoyl Omeprazole Sulfide-d3 is hydrolyzed with sodium hydroxide in ethyl acetate and water to form the final product, o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3." ] } | |
Numéro CAS |
1276635-87-0 |
Nom du produit |
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 |
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
466.57 |
Nom IUPAC |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
Clé InChI |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Synonymes |
2-Methyl-benzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]_x000B_-5-methyl-3-pyridinyl]methyl Ester-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)


![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)



![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)



